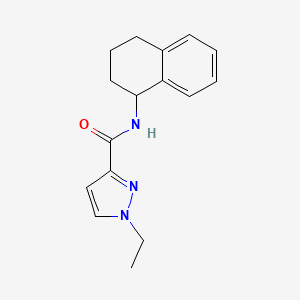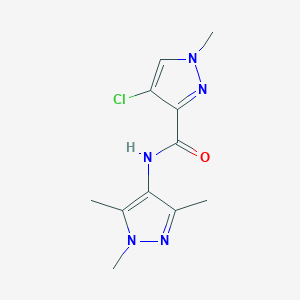![molecular formula C23H22F2N4O2 B10898551 1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)
1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its significant biological activities, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions vary depending on the desired regioselectivity. For instance, using acetic acid leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid favors the formation of 5-difluoromethyl derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are prevalent, often using reagents like sodium hydride or potassium carbonate.
Scientific Research Applications
1-{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, a crucial enzyme in cell cycle regulation. This inhibition leads to the suppression of tumor cell proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
Zaleplon: A sedative agent.
Indiplon: Another sedative agent.
Ocinaplon: An anxiolytic agent.
These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, which confer unique biological activities and therapeutic potentials.
Properties
Molecular Formula |
C23H22F2N4O2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C23H22F2N4O2/c24-21(25)19-12-17(14-6-2-1-3-7-14)27-22-16(13-26-29(19)22)23(31)28-11-10-20(30)15-8-4-5-9-18(15)28/h1-3,6-7,12-13,15,18,21H,4-5,8-11H2 |
InChI Key |
IKYNBGALNKNVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[4-(Dimethylamino)phenyl]carbonyl}amino)-4-methoxybenzamide](/img/structure/B10898478.png)
![5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione](/img/structure/B10898480.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10898489.png)
![11-(difluoromethyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10898503.png)
![N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]benzamide](/img/structure/B10898504.png)
![5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide](/img/structure/B10898506.png)
![2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10898513.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10898517.png)

![4-cyano-2-fluoro-N'-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}benzohydrazide](/img/structure/B10898533.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B10898537.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B10898544.png)


